ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, pyrimidine, and benzothiophene moieties
Preparation Methods
The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the benzothiophene derivative.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole and pyrimidine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety, where halogen atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for biological assays to evaluate its potential as a therapeutic agent.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of infectious diseases and cancer .
Industry: The compound’s unique properties may find applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyrimidine, and benzothiophene moieties. Examples include:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with known biological activities.
4-Methyl-6-oxo-1,6-dihydropyrimidine: A pyrimidine derivative with potential therapeutic applications.
1-Benzothiophene-3-carboxylate: A benzothiophene derivative used in various chemical syntheses
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these moieties, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H31N5O4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H31N5O4S/c1-6-17-16(5)26-25(30-15(4)12-14(3)28-30)29(23(17)32)13-20(31)27-22-21(24(33)34-7-2)18-10-8-9-11-19(18)35-22/h12H,6-11,13H2,1-5H3,(H,27,31) |
InChI Key |
LNFCUXXTSQUJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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